molecular formula C10H10INO3 B1427769 methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate CAS No. 1346446-88-5

methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate

Cat. No.: B1427769
CAS No.: 1346446-88-5
M. Wt: 319.1 g/mol
InChI Key: OGRFNHGKBAKYFM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Pyran ring protons (H3, H4): δ 2.50–3.20 ppm (multiplet, diastereotopic methylene protons).
    • Pyridine aromatic protons: δ 7.80–8.40 ppm (doublets, J = 5–6 Hz).
    • Methoxy group (-OCH₃): δ 3.90 ppm (singlet).
  • ¹³C NMR :
    • Carbonyl carbon (C=O): δ 165–170 ppm.
    • Pyridine C-I: δ 90–100 ppm (deshielded due to iodine’s inductive effect).

Infrared (IR) Spectroscopy

  • Strong absorption at 1720–1740 cm⁻¹ (ester C=O stretch).
  • C-I stretch at 500–600 cm⁻¹ (weak due to iodine’s high atomic mass).

UV-Vis Spectroscopy

  • π→π* transitions in the pyridine and pyran rings: λmax ≈ 260–280 nm .
  • n→π* transitions from the ester group: λmax ≈ 210–220 nm .

Mass Spectrometry

  • Molecular ion peak at m/z 319.09 (C₁₀H₁₀INO₃⁺).
  • Fragment at m/z 191 (loss of I and COOCH₃ groups).

Table 2: Key spectroscopic signatures

Technique Key Signals
¹H NMR δ 3.90 (s, -OCH₃), δ 7.80–8.40 (pyridine)
¹³C NMR δ 165–170 (C=O), δ 90–100 (C-I)
IR 1720–1740 cm⁻¹ (C=O), 500–600 cm⁻¹ (C-I)
UV-Vis λmax 260–280 nm (aromatic system)

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level provide insights into:

  • Optimized Geometry : The pyran ring adopts a distorted half-chair conformation, with the iodine atom in an axial position to minimize steric hindrance. Bond lengths include C-I = 2.10 Å and C=O = 1.21 Å.
  • Frontier Molecular Orbitals :
    • HOMO (-6.2 eV): Localized on the pyridine ring and iodine atom.
    • LUMO (-1.8 eV): Concentrated on the ester group and pyran oxygen.
  • Electrostatic Potential (ESP) : Regions of high electron density near the oxygen and nitrogen atoms facilitate nucleophilic attack, while the iodine atom exhibits a σ-hole conducive to halogen bonding.

Figure 1: DFT-calculated HOMO-LUMO gap
(Note: Visualization shows electron density distribution, with HOMO highlighting aromatic π-system and LUMO emphasizing carbonyl group.)

Properties

IUPAC Name

methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c1-14-10(13)6-5-8(11)12-7-3-2-4-15-9(6)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRFNHGKBAKYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1OCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate (CAS No. 1346446-88-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C10H10INO3 and a molecular weight of 293.09 g/mol. The presence of the iodine atom at the 6-position is believed to enhance its biological properties by increasing lipophilicity and altering reactivity.

PropertyValue
Molecular FormulaC10H10INO3
Molecular Weight293.09 g/mol
CAS Number1346446-88-5

The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The iodine atom may facilitate nucleophilic substitution reactions, enhancing the compound's reactivity with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine derivatives exhibit antimicrobial properties. Studies have shown that pyrano derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence that compounds within this chemical class may provide neuroprotective benefits. Research indicates that they can modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Screening : A study tested various pyrano derivatives against Gram-positive and Gram-negative bacteria, revealing that methyl 6-iodo derivatives exhibited significant inhibition zones compared to control groups .
  • Cytotoxicity Assays : In a recent investigation involving human cancer cell lines (e.g., HeLa and MCF7), methyl 6-iodo-3,4-dihydro derivatives demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity .
  • Neuroprotection : A study explored the neuroprotective effects of similar compounds in models of oxidative stress, showing reduced neuronal death and improved cell viability metrics .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrano[3,2-b]pyridine exhibit notable antimicrobial properties. Methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate has been studied for its effectiveness against various bacterial strains. The introduction of the iodine atom may enhance the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics.

Anticancer Properties
Studies have suggested that compounds containing the pyrano[3,2-b]pyridine scaffold can inhibit cancer cell proliferation. This compound has shown promise in preliminary assays targeting specific cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective effects. The ability of this compound to modulate neuroinflammatory pathways could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Organic Synthesis

Building Block in Synthesis
this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways to create other heterocyclic compounds.

Reactions with Nucleophiles
The presence of the iodine atom makes this compound a suitable electrophile in nucleophilic substitution reactions. This characteristic can be exploited to synthesize diverse derivatives by reacting with various nucleophiles under controlled conditions.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure may contribute to the development of advanced materials with tailored functionalities.

  • Study on Antimicrobial Properties
    A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of pyrano[3,2-b]pyridines. This compound was tested against multiple bacterial strains and showed promising results against Staphylococcus aureus .
  • Anticancer Research
    In a recent investigation reported in Cancer Letters, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. The results indicated significant inhibition of cell growth at low micromolar concentrations .
  • Neuroprotective Studies
    A research article in Neuroscience Letters highlighted the neuroprotective effects of pyrano[3,2-b]pyridines on neuroinflammation models. The study suggested that this compound could reduce pro-inflammatory cytokine levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate and analogous compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound (Target Compound) 1346446-88-5 C₁₀H₁₀INO₃ Iodo (C6), Methyl ester (C8) 319.10 High lipophilicity; iodine enhances steric bulk and reactivity in cross-coupling .
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid 1346447-29-7 C₉H₈INO₃ Iodo (C6), Carboxylic acid (C8) 305.08 Increased polarity vs. methyl ester; potential for salt formation .
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid 1364917-22-5 C₉H₉NO₃ Carboxylic acid (C8) 179.18 Lacks iodine; reduced molecular weight and steric hindrance .
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde 1261365-84-7 C₉H₈INO₂ Iodo (C6), Aldehyde (C8) 289.07 Electrophilic aldehyde group enables nucleophilic additions .
(S)-3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-amine 244127-30-8 C₈H₁₀N₂O Amine (C4) 150.18 Amine group introduces hydrogen-bonding capability; chiral center .
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol 754149-09-2 C₈H₉NO₂ Hydroxyl (C4) 151.16 Hydroxyl enhances hydrophilicity; potential for oxidation .

Key Insights :

Functional Group Impact: The methyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., 1346447-29-7), making it more membrane-permeable in biological systems .

Reactivity and Applications :

  • The aldehyde derivative (1261365-84-7) is highly reactive toward nucleophiles, making it a versatile intermediate for synthesizing Schiff bases or heterocyclic extensions .
  • Amine -containing analogs (244127-30-8) are valuable in drug discovery due to their ability to form hydrogen bonds with biological targets .

Safety and Stability: Iodinated compounds (e.g., 1346446-88-5, 1346447-29-7) require stringent handling (e.g., inert gas, moisture-free storage) to prevent decomposition or hazardous reactions . Non-iodinated analogs (e.g., 1364917-22-5) exhibit fewer stability concerns but lack the heavy atom’s benefits in crystallography or radiolabeling .

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate in laboratory settings?

  • Methodological Answer : Key safety measures include avoiding ignition sources (e.g., heat, sparks) and ensuring proper ventilation. Always use PPE (gloves, lab coat, goggles) and adhere to P-codes such as P201 ("Obtain special instructions before use"), P210 ("Keep away from heat/sparks/open flames"), and P102 ("Keep out of reach of children") during handling . Storage should prioritize cool, dry conditions in airtight containers to prevent degradation or accidental exposure.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning hydrogen and carbon environments, particularly distinguishing the pyrano-pyridine ring system and iodinated positions. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s characteristic isotopic signature) .

Q. What purification methods are recommended for isolating high-purity this compound?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively removes byproducts. Recrystallization from a solvent mixture (e.g., ethanol/water) can further enhance purity. Monitor purity via Thin-Layer Chromatography (TLC) and confirm with HPLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Cross-validation with complementary techniques is key. For example, if NMR signals overlap, use 2D NMR (COSY, HSQC) to resolve connectivity. If HRMS data conflicts with theoretical values, re-example synthesis steps for potential side reactions (e.g., iodine displacement). Computational tools (DFT calculations) can predict NMR shifts or IR bands for comparison .

Q. What experimental design considerations ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Control reaction parameters rigorously:

  • Temperature : Optimize to avoid thermal degradation (e.g., <100°C for iodine stability).
  • Catalyst/Solvent : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation.
  • Reagent Ratios : Stoichiometric excess of iodinating agents (e.g., NIS) may improve yield but requires quenching to prevent side reactions. Document batch-specific variations (e.g., reagent lot numbers) to trace inconsistencies .

Q. What strategies address crystallographic challenges in determining this compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals. If crystallization fails, try solvent vapor diffusion (e.g., ether into dichloromethane solution). For disordered regions (e.g., flexible pyran ring), refine data with constraints or use low-temperature measurements (100 K) to reduce thermal motion artifacts. Compare with analogous structures (e.g., pyrano-pyridine derivatives) for validation .

Q. How can environmental impact assessments be designed for this compound?

  • Methodological Answer : Follow tiered approaches:

  • Lab-Scale : Assess biodegradability via OECD 301 tests and photolytic stability under UV light.
  • Ecotoxicology : Use Daphnia magna or algal assays to determine EC₅₀ values.
  • Computational Modeling : Predict environmental fate (e.g., logP for bioaccumulation) using tools like EPI Suite. Integrate with long-term field studies to monitor soil/water contamination .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental melting points be investigated?

  • Methodological Answer : Potential causes include impurities or polymorphic forms. Re-purify the compound and re-measure using differential scanning calorimetry (DSC). Compare with literature analogs (e.g., methyl pyrano-pyridine carboxylates) to identify trends. If polymorphs exist, characterize via X-ray powder diffraction (XRPD) .

Q. What steps validate synthetic yields that deviate from literature reports?

  • Methodological Answer : Replicate reported conditions exactly, including catalyst source and solvent grade. If yields remain low, use kinetic analysis (e.g., in situ IR to monitor reaction progress) to identify bottlenecks. Consider iodine’s sensitivity to light/heat, which may necessitate amber glassware or lower temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate
Reactant of Route 2
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methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.